molecular formula C9H9NO4 B1293696 Methyl 4-methyl-3-nitrobenzoate CAS No. 7356-11-8

Methyl 4-methyl-3-nitrobenzoate

Cat. No.: B1293696
CAS No.: 7356-11-8
M. Wt: 195.17 g/mol
InChI Key: YFPBHPCMYFCRKS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-nitrobenzoate, also known as 4-methyl-3-nitrobenzoic acid methyl ester, is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group and a methyl group. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methyl-3-nitrobenzoate can be synthesized through the nitration of methyl 4-methylbenzoate. The nitration process involves the reaction of methyl 4-methylbenzoate with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to achieve the desired product quality.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form methyl 4-methyl-3-aminobenzoate. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form 4-methyl-3-nitrobenzoic acid and methanol. This reaction typically requires acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogenating agents such as chlorine or bromine.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: Methyl 4-methyl-3-aminobenzoate.

    Substitution: Halogenated derivatives of this compound.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-methyl-3-nitrobenzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it is used to develop compounds with potential therapeutic properties. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Comparison with Similar Compounds

Methyl 4-methyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

  • Methyl 3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 3,5-dinitrobenzoate
  • Methyl 2-methyl-3-nitrobenzoate

Uniqueness: The presence of both a methyl group and a nitro group on the aromatic ring of this compound provides unique reactivity patterns compared to other nitrobenzoate derivatives. The methyl group can influence the electronic properties of the aromatic ring, affecting the compound’s reactivity in substitution and reduction reactions. This makes this compound a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

methyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBHPCMYFCRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064641
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Molecular Weight

195.17 g/mol
Source PubChem
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CAS No.

7356-11-8
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Methyl 4-methyl-3-nitrobenzoate
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Record name 7356-11-8
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Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Methyl 3-nitro-p-toluate
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Record name METHYL 4-METHYL-3-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

Approximately 18.1 g of 4-methyl-3-nitrobenzoic acid was added to approximately 50 ml of methanol. Approximately 2 ml of concentrated sulfuric acid was added to this solution. The resulting solution was heated to reflux temperature and stirred at this temperature for 16 hours. The solution was cooled and approximately 300 ml of water was added. The resulting composition was extracted with 200 ml of ether. The ether phase was saved and the aqueous phase was discarded. The ether phase was then sequentially washed with 100 ml of water, followed by 100 ml of 10% aqueous sodium carbonate. The ether phase was dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator and a water aspirator vacuum to yield 17.3 g of 4-methoxycarbonyl-2-nitrotoluene as a viscous oil.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-Methyl-3-nitrobenzoic acid (25.4 g) in methanol (300 mL) was slowly added concentrated sulfuric acid (2 mL), and then the reaction mixture was heated at reflux for 16 hours. The reaction mixture was concentrated under reduced pressure, and then the reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The obtained organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to give the titled compound (26.9 g) as a pale yellow solid.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-3-nitrobenzoic acid (27.95 g, 154 mmol) in MeOH (550 mL) was treated with concentrated H2SO4 (10 mL, 188 mmol) and heated to reflux for 17 hours. The reaction was cooled and concentrated under reduced pressure. EtOAc (300 mL) and brine (400 mL) were added and the solution cooled to 0° C. 10N NaOH solution (40 mL) was slowly added until the acid content was neutralized and the solution basic. The organic phase was separated and the aqueous was then extracted with EtOAc (2×400 mL), and the combined organic phases dried (MgSO4), filtered, and concentrated under reduced pressure to give 4—Methyl-3-nitrobenzoic acid methyl ester as a white solid (29.37 g, 98%).
Quantity
27.95 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 4-methyl-3-nitrobenzoate in the synthesis of the target compounds?

A1: this compound serves as the crucial starting material in the multi-step synthesis of the 4-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-ylmethyl] benzoylguanidine derivatives []. The researchers utilized a series of reactions, including bromination, substitution, reduction, acylation, hydrolyzation, and condensation, with this compound as the foundation to construct the final compounds.

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